2,3-Butanediol, (-)- 2,3-Butanediol, (-)- (R, R)-Butane-2, 3-diol, also known as (r, r)-2, 3-butanediol, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions (R, R)-Butane-2, 3-diol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (R, R)-butane-2, 3-diol is primarily located in the cytoplasm (R, R)-Butane-2, 3-diol exists in all eukaryotes, ranging from yeast to humans.
(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
Brand Name: Vulcanchem
CAS No.: 24347-58-8
VCID: VC0151241
InChI: InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
SMILES: CC(C(C)O)O
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol

2,3-Butanediol, (-)-

CAS No.: 24347-58-8

Reference Standards

VCID: VC0151241

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

2,3-Butanediol, (-)- - 24347-58-8

CAS No. 24347-58-8
Product Name 2,3-Butanediol, (-)-
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
IUPAC Name (2R,3R)-butane-2,3-diol
Standard InChI InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
Standard InChIKey OWBTYPJTUOEWEK-QWWZWVQMSA-N
Isomeric SMILES C[C@H]([C@@H](C)O)O
SMILES CC(C(C)O)O
Canonical SMILES CC(C(C)O)O
Melting Point 19.7°C
Physical Description Liquid
Description (R, R)-Butane-2, 3-diol, also known as (r, r)-2, 3-butanediol, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions (R, R)-Butane-2, 3-diol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (R, R)-butane-2, 3-diol is primarily located in the cytoplasm (R, R)-Butane-2, 3-diol exists in all eukaryotes, ranging from yeast to humans.
(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
PubChem Compound 225936
Last Modified Nov 11 2021
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